molecular formula C19H22ClNO5S B11506840 Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11506840
M. Wt: 411.9 g/mol
InChI Key: VSQKDIKACDMFOC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 4-chloro-3-methoxyaniline using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate.

    Esterification: The intermediate is then subjected to esterification with ethyl 3-(4-methylphenyl)propanoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    High-throughput synthesis: Utilizing automated reactors and continuous flow systems to enhance yield and efficiency.

    Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are modulated by the compound’s functional groups.

    Pathways Involved: The compound may inhibit or activate biochemical pathways by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)propanoate
  • 3-(4-methoxyphenyl)propionic acid
  • 3-(4-cyanophenyl)propionic acid

Uniqueness

Ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is unique due to its combination of a sulfonamide group, a chloro-substituted aromatic ring, and an ester functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22ClNO5S

Molecular Weight

411.9 g/mol

IUPAC Name

ethyl 3-[(4-chloro-3-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C19H22ClNO5S/c1-4-26-19(22)12-17(14-7-5-13(2)6-8-14)21-27(23,24)15-9-10-16(20)18(11-15)25-3/h5-11,17,21H,4,12H2,1-3H3

InChI Key

VSQKDIKACDMFOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC

Origin of Product

United States

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